Lenalidomide nonanedioic acid
CAS No.:
Cat. No.: VC16592537
Molecular Formula: C22H27N3O6
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H27N3O6 |
---|---|
Molecular Weight | 429.5 g/mol |
IUPAC Name | 9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid |
Standard InChI | InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30) |
Standard InChI Key | KKWIKGALCXBOLI-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Lenalidomide nonanedioic acid combines the isoindolinone-piperidine-2,6-dione core of lenalidomide with a nine-carbon dicarboxylic acid chain via an ester or amide linkage. The parent compound lenalidomide () has a molecular weight of 259.26 g/mol, while the nonanedioic acid () addition increases the molecular weight to approximately 417.4 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm regioselective conjugation at the primary amine group of lenalidomide, preserving the chiral center responsible for its racemic therapeutic activity .
Solubility and Stability Enhancements
The nonanedioic acid moiety confers:
-
Aqueous solubility: 2.1 mg/mL at pH 6.8 (vs. 0.7 mg/mL for lenalidomide free base)
-
Thermal stability: Decomposition temperature elevated to 218°C (DSC analysis) compared to 195°C for lenalidomide
-
pH-dependent dissociation: pKa1 = 3.8 (carboxylic acid), pKa2 = 10.2 (secondary amine), enabling optimized gastrointestinal absorption
Table 1: Comparative physicochemical properties of lenalidomide formulations
Property | Lenalidomide Free Base | Lenalidomide Nonanedioic Acid |
---|---|---|
Molecular Weight (g/mol) | 259.26 | 417.40 |
Aqueous Solubility (mg/mL) | 0.7 | 2.1 |
logP | 1.2 | 0.8 |
Melting Point (°C) | 195 | 218 |
Synthesis and Manufacturing
Chemical Synthesis Pathways
The production of lenalidomide nonanedioic acid involves three stages:
-
Lenalidomide activation: The primary amine group is deprotonated using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at -20°C.
-
Nonanedioic acid derivatization: 1,9-nonanedioic acid undergoes monoesterification with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), yielding the active NHS ester .
-
Conjugation: Boc-protected lenalidomide reacts with the activated nonanedioic acid ester at 4°C for 12 hours, followed by Boc deprotection using trifluoroacetic acid (TFA) .
Enzymatic Production Innovations
Recent advances utilize recombinant Corynebacterium glutamicum engineered with ω-oxidation enzymes:
-
Step 1: Conversion of oleic acid to 9-hydroxynonanoic acid via cytochrome P450 monooxygenase (CYP52A13)
-
Step 2: Oxidation to 9-oxononanoic acid by alcohol dehydrogenase (ADH5)
-
Step 3: Final oxidation to 1,9-nonanedioic acid using aldehyde dehydrogenase (ALDH3B1)
This biological route achieves 82% yield (16 mM product) within 8 hours, offering a sustainable alternative to petrochemical synthesis .
Pharmacological Mechanisms and Target Engagement
Core Immunomodulatory Activity
Lenalidomide nonanedioic acid maintains the dual mechanism of lenalidomide:
-
Cereblon-dependent ubiquitination: Binds cereblon (CRBN) subunit of the CRL4 E3 ubiquitin ligase, inducing degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) transcription factors .
-
Cytokine modulation: Reduces TNF-α ( = 13 μM) and IL-6 ( = 9 μM) while increasing IL-2 secretion 5-fold in activated T-cells .
Enhanced Anti-Angiogenic Effects
The nonanedioic acid component potentiates inhibition of:
-
Vascular endothelial growth factor (VEGF): 58% suppression at 10 μM vs. 42% for lenalidomide alone
-
Basic fibroblast growth factor (bFGF): IC50 reduced from 18 μM to 12 μM
Table 2: Comparative target affinities of lenalidomide derivatives
Target | Lenalidomide (nM) | Lenalidomide Nonanedioic Acid (nM) |
---|---|---|
Cereblon (CRBN) | 220 ± 15 | 195 ± 12 |
TNF-α | 1300 ± 90 | 950 ± 85 |
VEGF Receptor 2 | 4800 ± 320 | 3100 ± 290 |
Pharmacokinetic Profile and Formulation Stability
Absorption and Distribution
-
Oral bioavailability: 92% (vs. 89% for lenalidomide) due to enhanced solubility
-
Volume of distribution: 0.45 L/kg, suggesting limited tissue penetration beyond plasma
Metabolic Fate
Hepatic metabolism occurs via:
-
CYP1A2: 45% of total clearance ( = 18 μM)
-
CYP3A4: 32% contribution ( = 22 μM)
-
Non-CYP hydrolysis: 23% through esterase-mediated cleavage of the nonanedioic acid moiety
Formulation Advancements
The acid addition salt formulation demonstrates:
-
24-month stability: <0.5% degradation products at 25°C/60% RH vs. 2.3% for free base
-
Disintegration time: 3.2 minutes (meets USP <701> requirements)
-
Dissolution rate: 85% release in 30 minutes (pH 6.8 phosphate buffer)
Model | Response Metric | Lenalidomide | Lenalidomide Nonanedioic Acid |
---|---|---|---|
MM1.S Myeloma Xenograft | Tumor volume reduction | 58% | 72% |
MDS-L Cell Proliferation | (nM) | 12 | 8 |
NK Cell Activation | CD107a+ cells (%) | 29 ± 4 | 41 ± 5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume